Scientific Field: Organic Chemistry
Summary of the Application: Ethyl formimidate hydrochloride is used in the synthesis of aminomethylenebisphosphinate derivatives.
Methods of Application: The reaction is mediated by a Lewis acid.
Summary of the Application: Ethyl formimidate hydrochloride can be used in the synthesis of s-triazines.
Results or Outcomes: The successful synthesis of s-triazines, which are important compounds in organic chemistry.
Summary of the Application: Ethyl formimidate hydrochloride can be used in the synthesis of 5-amino-1-(2-pyridyl)imidazole.
Results or Outcomes: The successful synthesis of 5-amino-1-(2-pyridyl)imidazole, which is an important compound in organic chemistry.
Ethyl formimidate hydrochloride is a chemical compound with the molecular formula CHClNO. It is a white crystalline solid that is highly soluble in water and exhibits significant reactivity, making it a valuable intermediate in organic synthesis. The compound is known for its ability to participate in various
The synthesis of ethyl formimidate hydrochloride can be achieved through several methods:
Ethyl formimidate hydrochloride finds applications in various fields:
Research on interaction studies involving ethyl formimidate hydrochloride focuses on its reactivity with carbonyl compounds and other electrophiles. These studies help elucidate its role as a versatile building block in organic chemistry. Its interactions often lead to the formation of complex nitrogenous structures that are relevant in medicinal chemistry .
Several compounds share structural or functional similarities with ethyl formimidate hydrochloride. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features | Uniqueness |
---|---|---|---|
Ethyl formimidate | CHNO | Less reactive; used primarily as a precursor | Lacks the hydrochloride component |
Formamide | CHNO | Simple amide; used in various syntheses | Does not contain ethyl group |
N,N-Dimethylformamide | CHN | Solvent for organic reactions | More stable but less reactive |
N,N'-Diethylformamidine | CHNO | Used in peptide synthesis | Higher molecular weight |
Ethyl formimidate hydrochloride stands out due to its high reactivity and specific applications in synthesizing complex nitrogen-containing compounds, making it a valuable reagent in organic chemistry and pharmaceutical research.
The history of ethyl formimidate hydrochloride is intrinsically linked to the discovery of the Pinner reaction in 1877 by Adolf Pinner and Klein. They first observed this reaction when passing anhydrous gaseous hydrogen chloride through a mixture of isobutyl alcohol and benzonitrile, which resulted in the precipitation of a crystalline product identified as an imidate hydrochloride. This groundbreaking work established the foundation for imidate chemistry that continues to evolve nearly 150 years later. Ethyl formimidate hydrochloride specifically represents one of the simplest and most fundamental examples of these Pinner salts, derived from formonitrile (hydrogen cyanide) and ethanol.
The development of ethyl formimidate hydrochloride as a reagent progressed slowly through the early 20th century, with researchers gradually recognizing its potential in organic synthesis. By the mid-20th century, its utility in forming heterocyclic compounds had been established, though handling challenges related to the gaseous hydrogen chloride required for its synthesis limited widespread adoption in laboratory settings.
Ethyl formimidate hydrochloride occupies a special position in organic chemistry as a versatile one-carbon building block. As a member of the imidate family, it contains the characteristic C=N-H functional group with an ethoxy substituent, creating a molecular structure with multiple reactive sites. This reactivity profile enables it to participate in diverse transformations including nucleophilic additions, condensations, and cyclization reactions.
The compound's significance lies primarily in its ability to introduce the formimidoyl group into organic molecules, facilitating the formation of heterocycles and other complex structures. Modern research has demonstrated its effectiveness in preparing various nitrogen-containing compounds, including s-triazines, imidazoles, and other biologically relevant heterocycles.
Table 1: Physical and Chemical Properties of Ethyl Formimidate Hydrochloride
The chemical reactivity of ethyl formimidate hydrochloride stems from its structure as a protonated imidate salt. This configuration makes it electrophilic at the carbon of the C=N bond and creates a good leaving group (ethoxy) that can be displaced by nucleophiles. Additionally, the nitrogen's relatively acidic N-H proton (due to protonation) allows for various deprotonation reactions in basic media.
Irritant